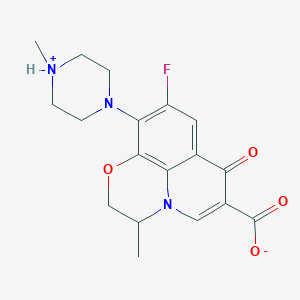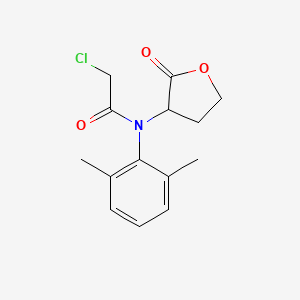
(4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid
Overview
Description
MK-1903 is an agonist of hydroxycarboxylic acid receptor 2 (HCA2), known previously as G protein-coupled receptor 109A (GPR109A). It reduces forskolin-induced cAMP production in a homogenous time-resolved fluorescence (HTRF) assay using CHO cells expressing the human receptor (EC50 = 12.9 nM). MK-1903 is selective for HCA2 over a panel of G protein-coupled receptors (GPCRs) and ion channels (IC50s = >10 µM for all). It reduces plasma free fatty acid levels in fasted rats when administered at doses ranging from 0.001 to 100 mg/kg.
MK 1903 is a potent GPR109A agonist that lowers free fatty acids in humans and may be used in the treatment of obesity and related weight disorders.
MK 1903 is a potent and selective hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) full agonist. MK 1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay (EC50 values are 12.9 and 51 nM respectively).
Scientific Research Applications
Endocrinology and Metabolic Disease
MK-1903 has been explored as a potential treatment for metabolic diseases due to its role as a selective agonist for the hydroxycarboxylic acid receptor 2 (HCA2, GPR109A). It has shown promise in reducing plasma free fatty acid levels, which is significant in the context of metabolic disorders .
Cardiovascular Diseases
The compound has undergone phase II clinical trials for the treatment of atherosclerosis and dyslipidemia, conditions associated with cardiovascular diseases. Its mechanism as an HCA2 agonist suggests it could play a role in managing lipid levels and cardiovascular health .
Skin and Musculoskeletal Diseases
While specific studies are not detailed in the search results, MK-1903’s classification under skin and musculoskeletal diseases indicates research interest in these areas, potentially related to its systemic effects on inflammation or lipid metabolism .
G Protein-Coupled Receptors (GPCRs) Modulation
MK-1903 is selective for HCA2 over a panel of GPCRs and ion channels, indicating its potential application in modulating these receptors, which are critical targets in pharmacology for various diseases .
Lipid Regulation
As a full agonist of HCA2, MK-1903 exhibits greater potency than niacin in whole cell HTRF-cAMP assays, suggesting its utility in regulating lipid levels, which is crucial for managing conditions like dyslipidemia .
Pharmacological Research
The compound’s selectivity and potency make it a valuable tool in pharmacological research to understand the role of HCA2 in human physiology and its implications in various diseases .
Mechanism of Action
Target of Action
MK-1903, also known as (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid, is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) . This receptor is also known as NIACR1 . The primary role of HCA2 is to mediate neuroprotective and anti-inflammatory effects .
Mode of Action
MK-1903 interacts with its target, the HCA2 receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The activation of HCA2 has been shown to mediate neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The activation of HCA2 by MK-1903 affects several biochemical pathways. One of these is the cAMP pathway, where MK-1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay . The activation of HCA2 also leads to the increased expression of HCAR2, another hydroxy carboxylic acid (HCA) receptor .
Pharmacokinetics
It is soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of MK-1903’s action are primarily related to its neuroprotective and anti-inflammatory effects. For instance, in a study, it was found that the treatment with MK-1903 increased the protein levels of HCAR2 in cultured rat microglia cells after Lipopolysaccharide (LPS) exposure . Moreover, HCAR2 stimulation prevented cells viability, morphological activation, and pro/anti-inflammatory mediators production in LPS-treated cells .
properties
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid | |
CAS RN |
1268882-43-4 | |
| Record name | MK-1903 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1903 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



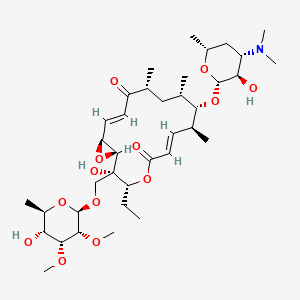
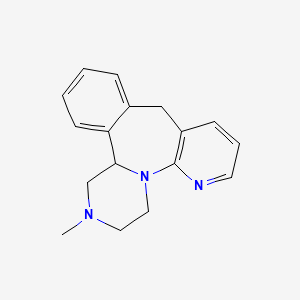
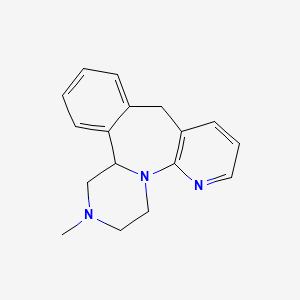
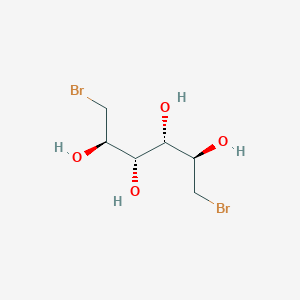
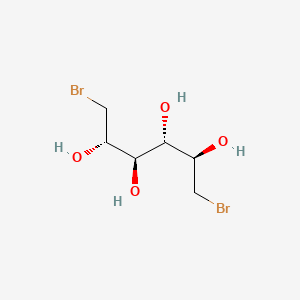
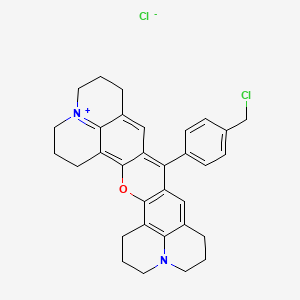
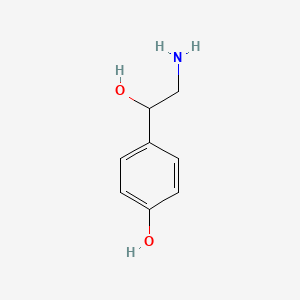
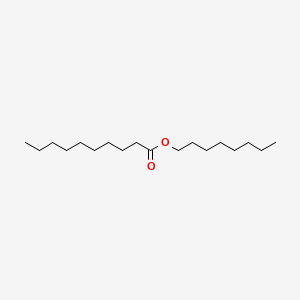
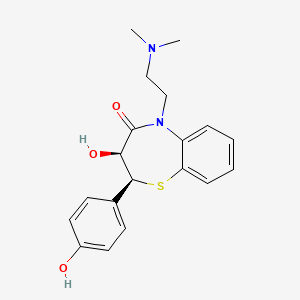
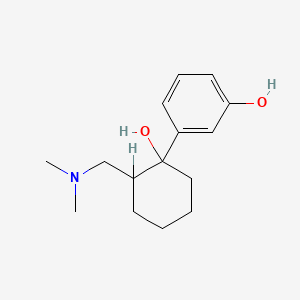
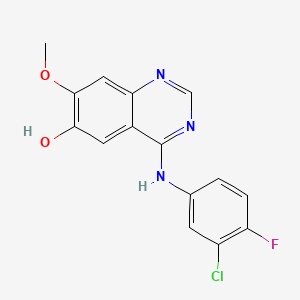
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
